molecular formula C8H10Cl2S B186555 3,4-Bis(chloromethyl)-2,5-dimethylthiophene CAS No. 5368-70-7

3,4-Bis(chloromethyl)-2,5-dimethylthiophene

Cat. No. B186555
CAS RN: 5368-70-7
M. Wt: 209.14 g/mol
InChI Key: UOAVLAVHDBWBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07361671B2

Procedure details

A suspension of potassium cyanide (13.2 g, 203 mmol) in DMF (66 mL) is cooled to 0° C. and carefully treated with a solution of 3,4-bis-chloromethyl-2,5-dimethyl-thiophene (10.0 g, 48.0 mmol) in DMF (34 mL). After warming to room temperature and stirring for 18 h, the solution is heated to 40° C. for 1 h, cooled to room temperature and diluted with chloroform and saturated aq NaCl. The chloroform layer is separated, and the aq layer extracted with chloroform. The combined organic layers are washed with saturated aq NaCl, dried over MgSO4, filtered and concentrated in vacuo. The resulting residue is triturated with heptane, filtered under vacuum and dried overnight in a vacuum oven to give (4-cyanomethyl-2,5-dimethyl-thiophen-3-yl)-acetonitrile (8.6 g, 94.6%) as an off-white solid: mp 123.5-125.5° C.; Rf 0.33 (30% ethyl acetate in heptane); 1H NMR (CDCl3, 300 MHz) δ 3.65 (s, 4 H), 2.38 (s, 6 H).
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].Cl[CH2:5][C:6]1[C:10]([CH2:11]Cl)=[C:9]([CH3:13])[S:8][C:7]=1[CH3:14].C[N:16]([CH:18]=O)C>C(Cl)(Cl)Cl.[Na+].[Cl-]>[C:1]([CH2:5][C:6]1[C:10]([CH2:11][C:18]#[N:16])=[C:9]([CH3:13])[S:8][C:7]=1[CH3:14])#[N:2] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
66 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClCC1=C(SC(=C1CCl)C)C
Name
Quantity
34 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated to 40° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The chloroform layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aq layer extracted with chloroform
WASH
Type
WASH
Details
The combined organic layers are washed with saturated aq NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue is triturated with heptane
FILTRATION
Type
FILTRATION
Details
filtered under vacuum
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)CC=1C(=C(SC1C)C)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.